6-Chloro-N-(4-fluorophenyl)picolinamide

Catalog No.
S784985
CAS No.
137640-94-9
M.F
C12H8ClFN2O
M. Wt
250.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-N-(4-fluorophenyl)picolinamide

CAS Number

137640-94-9

Product Name

6-Chloro-N-(4-fluorophenyl)picolinamide

IUPAC Name

6-chloro-N-(4-fluorophenyl)pyridine-2-carboxamide

Molecular Formula

C12H8ClFN2O

Molecular Weight

250.65 g/mol

InChI

InChI=1S/C12H8ClFN2O/c13-11-3-1-2-10(16-11)12(17)15-9-6-4-8(14)5-7-9/h1-7H,(H,15,17)

InChI Key

KASGMHMVKYJQKR-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F

6-Chloro-N-(4-fluorophenyl)picolinamide is a chemical compound with the molecular formula C12H8ClFN2OC_{12}H_{8}ClFN_{2}O. This compound features a chloro group at the 6th position and a 4-fluorophenyl group attached to the nitrogen of the picolinamide structure. It is recognized for its applications in medicinal chemistry, material science, and biological research due to its unique structural characteristics and potential biological activities .

  • Substitution Reactions: The chloro group can be replaced by various nucleophiles under appropriate conditions.
  • Oxidation and Reduction: While less common, this compound can participate in redox reactions.
  • Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

  • Substitution Reactions: Sodium hydroxide and potassium carbonate are frequently used reagents.
  • Oxidation: Potassium permanganate is a typical oxidizing agent.
  • Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) serves as a common reducing agent.

Research indicates that 6-Chloro-N-(4-fluorophenyl)picolinamide exhibits potential biological activities, particularly in the realm of drug development. Its structure allows it to interact with specific molecular targets, which may include inhibiting enzymes or receptors involved in disease pathways. This makes it a subject of interest for studies related to cancer treatment and other therapeutic applications.

The synthesis of 6-Chloro-N-(4-fluorophenyl)picolinamide typically involves the reaction of 6-chloropicolinic acid with 4-fluoroaniline. This reaction often employs coupling agents such as sulfuric acid and triethylamine as catalysts. The process is generally conducted at elevated temperatures, typically between 120-130°C, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis follows similar routes but is scaled up for mass production. High-purity reagents and controlled reaction conditions are crucial to ensure consistency and quality. Automated reactors and continuous flow systems may be utilized to enhance production efficiency.

6-Chloro-N-(4-fluorophenyl)picolinamide has diverse applications across various fields:

  • Medicinal Chemistry: Investigated for its potential in drug development, particularly against cancer.
  • Material Science: Used in synthesizing advanced materials with specific properties.
  • Biological Research: Serves as a valuable tool for studying biological pathways and mechanisms.
  • Industrial

The mechanism of action for 6-Chloro-N-(4-fluorophenyl)picolinamide involves its interaction with various molecular targets. In medicinal contexts, it may inhibit specific enzymes or receptors that play roles in disease progression. The exact pathways and targets can vary based on the application, highlighting its versatility as a compound in biological research.

Several compounds share structural similarities with 6-Chloro-N-(4-fluorophenyl)picolinamide. Here are some notable examples:

  • 6-Chloro-N-(4-chlorophenyl)picolinamide
  • 6-Chloro-N-(4-methylphenyl)picolinamide
  • 6-Chloro-N-(4-bromophenyl)picolinamide

Uniqueness

The uniqueness of 6-Chloro-N-(4-fluorophenyl)picolinamide lies in its combination of both chloro and fluoro groups. This dual functionalization can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of these groups enhances its potential applications across medicinal chemistry and material science, making it a versatile compound worthy of further exploration.

XLogP3

3.1

Wikipedia

6-Chloro-N-(4-fluorophenyl)picolinamide

Dates

Modify: 2023-08-15

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